molecular formula C10H13N3 B13518487 2-(Imidazo[1,2-a]pyridin-2-yl)-N-methylethan-1-amine

2-(Imidazo[1,2-a]pyridin-2-yl)-N-methylethan-1-amine

Cat. No.: B13518487
M. Wt: 175.23 g/mol
InChI Key: DMDYSMUFKSZMTC-UHFFFAOYSA-N
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Description

2-(Imidazo[1,2-a]pyridin-2-yl)-N-methylethan-1-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is significant in medicinal chemistry due to its potential biological activities. The imidazo[1,2-a]pyridine scaffold is known for its versatility and has been widely studied for its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)-N-methylethan-1-amine typically involves the cyclization of 2-aminopyridine derivatives with suitable electrophiles. One common method includes the reaction of 2-aminopyridine with α-bromoketones under mild conditions to form the imidazo[1,2-a]pyridine core . The reaction conditions often involve the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as metal-free conditions and recyclable solvents, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Imidazo[1,2-a]pyridin-2-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or TBHP.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

    Oxidation: TBHP in ethyl acetate.

    Reduction: NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Imidazo[1,2-a]pyridin-2-yl)-N-methylethan-1-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other imidazo[1,2-a]pyridine derivatives. Its ability to inhibit cholinesterase enzymes makes it a promising candidate for further research in the treatment of neurodegenerative diseases .

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

2-imidazo[1,2-a]pyridin-2-yl-N-methylethanamine

InChI

InChI=1S/C10H13N3/c1-11-6-5-9-8-13-7-3-2-4-10(13)12-9/h2-4,7-8,11H,5-6H2,1H3

InChI Key

DMDYSMUFKSZMTC-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CN2C=CC=CC2=N1

Origin of Product

United States

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